Benzyl (2-oxoazetidin-3-yl)carbamate

Description

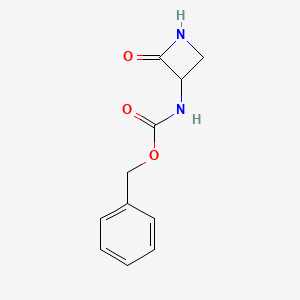

Benzyl (2-oxoazetidin-3-yl)carbamate is a β-lactam derivative featuring a 2-oxoazetidine (azetidinone) ring and a benzyl carbamate group. This compound is synthesized via the reaction of benzyl carbamate precursors with ceric ammonium nitrate in acetonitrile and water under controlled conditions .

Azetidinone-based carbamates are of significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors. For instance, benzyl carbamate derivatives with azetidine residues can interact with the acyl-binding pockets of enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) via π–π stacking and hydrogen bonding . These interactions modulate enzyme inhibition efficacy, making such compounds candidates for neurodegenerative disease therapeutics.

Properties

CAS No. |

59511-72-7 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

benzyl N-(2-oxoazetidin-3-yl)carbamate |

InChI |

InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15) |

InChI Key |

NQXRQYKIEKLAHI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Bioactivity: Dibenzyl carbamates enhance BuChE inhibition through dual interactions (H-bonding and π–π stacking), while monobenzyl analogs rely solely on π–π interactions . Methyl substitution on the azetidine ring (e.g., 3-methylazetidin-3-yl) improves solubility but may reduce enzyme affinity .

Solvent Impact on Synthesis :

- Polar aprotic solvents (e.g., DMSO) deactivate condensation reactions, whereas AcOH facilitates cyclic product formation .

Clinical Potential: Isosorbide-based benzyl carbamates show promise for treating Alzheimer’s disease due to high BuChE selectivity and plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.